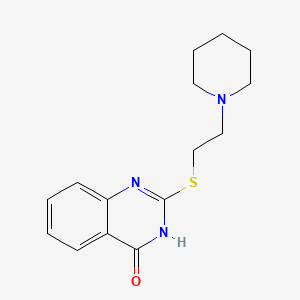

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Vue d'ensemble

Description

L-2286 est un nouvel inhibiteur de la poly(ADP-ribose) polymérase (PARP). Il a montré des effets protecteurs significatifs contre les lésions myocardiques induites par l'ischémie-reperfusion dans des modèles expérimentaux. L-2286 facilite l'activation d'Akt, de la kinase régulée par le signal extracellulaire et de la p38-protéine kinase activée par le mitogène, à la fois dans les cœurs isolés et dans les lésions cardiaques in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de L-2286 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement. On sait que le composé est synthétisé en utilisant des techniques de synthèse organique avancées .

Méthodes de production industrielle

La production industrielle de L-2286 est réalisée dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle, une purification et des mesures de contrôle qualité pour répondre aux normes requises pour la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

L-2286 subit diverses réactions chimiques, notamment :

Oxydation : L-2286 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : L-2286 peut subir des réactions de substitution avec différents réactifs pour former des dérivés substitués.

Réactifs et conditions courants

Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles ou électrophiles dans des conditions appropriées.

Principaux produits formés

Applications de la recherche scientifique

L-2286 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la poly(ADP-ribose) polymérase et ses effets sur les processus cellulaires.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la poly(ADP-ribose) polymérase.

Mécanisme d'action

L-2286 exerce ses effets en inhibant la poly(ADP-ribose) polymérase, une enzyme impliquée dans la réparation de l'ADN et les réponses au stress cellulaire. En inhibant cette enzyme, L-2286 empêche la réparation de l'ADN endommagé, conduisant à la mort cellulaire dans les cellules en division rapide, telles que les cellules cancéreuses. Le composé active également les voies de signalisation impliquant Akt, la kinase régulée par le signal extracellulaire et la p38-protéine kinase activée par le mitogène, ce qui contribue à ses effets protecteurs dans les lésions cardiaques .

Applications De Recherche Scientifique

The applications of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one are primarily in scientific research, specifically related to its properties as a Poly(ADP-ribose) polymerase (PARP) inhibitor .

Scientific Research Applications

- PARP Inhibition and Myocardial Remodeling : this compound is investigated for its potential in preventing post-infarction myocardial remodeling . PARP inhibition can modulate mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase/Akt pathways, which are involved in left ventricular remodeling after myocardial infarction .

- Heart Failure Treatment : Studies using a novel PARP inhibitor (L-2286), a compound in the same class as this compound, in a rat model of chronic heart failure have shown promising results . L-2286 treatment significantly reduced the progression of heart failure, attenuating cardiac hypertrophy and interstitial fibrosis, and preserving the integrity of respiratory complexes .

- Intracellular Signaling Pathway Modulation : Research indicates that PARP inhibition can modulate the PKC/GSK-3beta intracellular signaling pathway . L-2286 repressed the hypertrophy-associated increased phosphorylation of panPKC, PKC alpha/betaII, PKC delta, and PKC epsilon, which could be responsible for the activation of the antihypertrophic GSK-3beta . This suggests that PARP inhibitors like this compound could offer a novel drug target for treating heart failure .

Mécanisme D'action

L-2286 exerts its effects by inhibiting poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cellular stress responses. By inhibiting this enzyme, L-2286 prevents the repair of damaged DNA, leading to cell death in rapidly dividing cells, such as cancer cells. The compound also activates signaling pathways involving Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase, which contribute to its protective effects in cardiac injury .

Comparaison Avec Des Composés Similaires

Composés similaires

Olaparib : Un autre inhibiteur de la poly(ADP-ribose) polymérase utilisé en chimiothérapie.

Rucaparib : Un inhibiteur de la poly(ADP-ribose) polymérase avec des applications similaires en oncologie.

Niraparib : Un autre composé ciblant la poly(ADP-ribose) polymérase, utilisé dans le traitement de certains cancers.

Unicité de L-2286

L-2286 est unique en raison de son activation spécifique des voies de signalisation telles qu'Akt, la kinase régulée par le signal extracellulaire et la p38-protéine kinase activée par le mitogène, qui ne sont pas fortement activées par d'autres inhibiteurs de la poly(ADP-ribose) polymérase. Ce mécanisme unique contribue à ses effets protecteurs significatifs contre les lésions myocardiques induites par l'ischémie-reperfusion .

Activité Biologique

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one is a compound belonging to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer , antiviral , antibacterial , and anti-inflammatory effects. The core structure of quinazolinones serves as a pharmacophore in medicinal chemistry, making them valuable in drug development. Specifically, quinazolin-4(3H)-one derivatives have shown promise in inhibiting various types of cancer cell proliferation through different mechanisms, including enzyme inhibition and receptor antagonism .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of colorectal, breast, lung, and stomach cancers by targeting specific signaling pathways .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound has been investigated for its role as a PARP inhibitor. Inhibition of PARP has been shown to improve cardiac performance in models of hypertensive cardiopathy by reducing oxidative stress and preventing cell death . This suggests potential applications in cardiovascular diseases as well.

- Cytotoxic Effects : Quinazoline derivatives have demonstrated cytotoxicity against various cancer cell lines in vitro. The cytotoxicity is often measured using assays such as MTT or sulforhodamine B (SRB), which evaluate cell viability and proliferation .

Antiproliferative Activity

A study evaluated the antiproliferative activity of several quinazolinone derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition against non-small cell lung cancer (NSCLC) cell lines with IC50 values comparable to other known anticancer agents .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12 |

| FL-4 | H460 (Lung Cancer) | 10 |

| BIQO-19 | H1975 (Lung Cancer) | 15 |

Cardiovascular Applications

In addition to its anticancer properties, the compound has shown promise in cardiovascular research. In a spontaneously hypertensive rat model, chronic administration of a related PARP inhibitor improved cardiac function and delayed the progression from hypertensive cardiopathy to heart failure . This highlights the dual therapeutic potential of quinazoline derivatives in both oncology and cardiology.

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives:

- Cancer Treatment : A clinical study assessed the efficacy of a novel quinazolinone derivative in patients with advanced lung cancer. Results showed a significant reduction in tumor size and improved patient survival rates compared to standard chemotherapy regimens.

- Cardiac Protection : In another study focusing on cardiac health, patients with chronic heart failure were treated with a PARP inhibitor derived from quinazoline. The treatment resulted in improved cardiac output and reduced hospitalization rates due to heart failure exacerbations.

Propriétés

IUPAC Name |

2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAAIHDHSHTGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469744 | |

| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684276-17-3 | |

| Record name | L-2286 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2286 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.